molecular formula C8H6N4O2 B049921 2-(1H-tetrazol-1-yl)benzoic acid CAS No. 116570-12-8

2-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B049921
M. Wt: 190.16 g/mol
InChI Key: BHBFPWBHORPKDU-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

A suspension of 2-aminobenzoic acid (6.0 g, 0.044 mol), trimethyl orthoformate (14.2 ml, 0.13 mol) and sodium azide (8.4 g, 0.13 mol) in glacial acetic acid (150 ml) was stirred at room temperature for 2 h. Filtration and concentration from toluene gave 2-Tetrazol-1-yl-benzoic acid; 1H NMR (CD3OD, 400 MHz) δ9.47 (s, 1H), 8.19 (dd, 1H, J=7.7 Hz, J=1.6 Hz), 7.79 (m, 2H), 7.61 (dd, 1H, J=7.7 Hz, J=1.5 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:11](OC)(OC)OC.[N-:18]=[N+:19]=[N-:20].[Na+]>C(O)(=O)C>[N:1]1([C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[CH:11]=[N:20][N:19]=[N:18]1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1
Name
Quantity
14.2 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
8.4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(N=NN=C1)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.